molecular formula C23H20Cl2N2O3S B1192822 FFA2-Agonist-1

FFA2-Agonist-1

Cat. No. B1192822
M. Wt: 475.38
InChI Key: LCRQPJWEPVZEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FFA2-Agonist-1 is a selective orthosteric agonist of human FFA2.

Scientific Research Applications

Discovery and Pharmacokinetic Properties

The development of FFA2 agonists has been driven by the receptor's involvement in metabolism, appetite regulation, fat accumulation, and inflammatory responses. The discovery of potent FFA2 agonists, such as compound 31 (TUG-1375), has highlighted their increased potency and favorable pharmacokinetic properties. These compounds have demonstrated significant effects in inducing human neutrophil mobilization and inhibiting lipolysis in murine adipocytes, suggesting a potential role in treating various inflammatory and metabolic diseases (Hansen et al., 2018).

Allosteric Modulation and Functional Characterization

FFA2 agonists have been identified as allosteric modulators, exhibiting the ability to activate both Gαq and Gαi pathways in vitro and inhibit lipolysis in adipocytes. This modulation suggests their potential in exploring the physiological functions of FFA2 and its involvement in diseases. For example, the series of small molecule phenylacetamides discovered act as novel and potent FFA2 agonists (Lee et al., 2008).

Ligand Interaction and Molecular Determinants

Research on FFA2 has emphasized understanding how ligand binding differs between agonists and antagonists. For instance, agonists and antagonists interact differently with key positively charged residues in FFA2's transmembrane domains, which is crucial for their binding and function (Sergeev et al., 2015).

Potential in Treating Type 2 Diabetes

The role of FFA2 agonists in treating type 2 diabetes has been explored, with some agonists demonstrating the ability to increase insulin sensitivity, induce weight loss, and reduce inflammation. These findings suggest their potential as therapeutic targets for diabetes treatment (Watterson et al., 2014).

In Vivo Characterization and Therapeutic Potential

In vivo studies have shown that FFA2 agonists can modulate gut transit, food intake, and glucose tolerance in animal models. For example, Compound 1 (Cpd 1), a potent FFA2 agonist, was shown to slow gut transit and reduce food intake in diet-induced obese mice, although its effect on glucose tolerance was complex (Forbes et al., 2015).

Identification of Selective Orthosteric Agonists

The discovery of selective orthosteric FFA2 agonists has been significant, with compounds identified that are potent and selective, and capable of differentiating FFA2 from related receptors. These agonists have been valuable in exploring the receptor's role in lipolysis inhibition and glucagon-like peptide-1 secretion (Hudson et al., 2013).

properties

Molecular Formula

C23H20Cl2N2O3S

Molecular Weight

475.38

IUPAC Name

3-Benzyl-4-(cyclopropyl-(4-(2,5-dichlorophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid

InChI

InChI=1S/C23H20Cl2N2O3S/c24-16-6-9-19(25)18(12-16)20-13-31-23(26-20)27(17-7-8-17)22(30)15(11-21(28)29)10-14-4-2-1-3-5-14/h1-6,9,12-13,15,17H,7-8,10-11H2,(H,28,29)

InChI Key

LCRQPJWEPVZEBE-UHFFFAOYSA-N

SMILES

O=C(O)CC(CC1=CC=CC=C1)C(N(C2CC2)C3=NC(C4=CC(Cl)=CC=C4Cl)=CS3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

FFA2-Agonist-1;  FFA2 Agonist-1;  FFA2-Agonist 1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FFA2-Agonist-1
Reactant of Route 2
FFA2-Agonist-1
Reactant of Route 3
FFA2-Agonist-1
Reactant of Route 4
FFA2-Agonist-1
Reactant of Route 5
Reactant of Route 5
FFA2-Agonist-1
Reactant of Route 6
FFA2-Agonist-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.